molecular formula C14H17Cl2NOS B5661924 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide

2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B5661924
M. Wt: 318.3 g/mol
InChI Key: OXOUGLLPTSDHEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves acylation reactions where an acyl group is introduced to an amine. For 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide, this might involve the reaction of a cyclohexylthiol with a 2,4-dichlorophenylacetamide under suitable conditions. While specific details on the synthesis of this compound were not found, related studies discuss the synthesis of similar compounds. For instance, the synthesis of 2-chloro-N-(2,4-dinitrophenyl) acetamide was achieved through NMR spectroscopy, X-ray crystallography, and elemental analysis, demonstrating the intricate steps involved in synthesizing such acetamides (Jansukra et al., 2021).

Molecular Structure Analysis

The molecular structure of acetamides like 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide can be complex, with various interactions and bonds influencing its properties. Studies on similar compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveal the orientation of substituent groups and how they impact the overall molecular structure, which can be studied through techniques like X-ray crystallography (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives, including 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide, involves various interactions such as hydrogen bonding, electrostatic potential, and charge delocalization. These reactions are crucial for understanding the compound's behavior in different environments and potential applications. For example, quantum chemical calculations on similar compounds provide insights into vibrational frequencies, electronic exchange interactions, and thermodynamic properties, which are essential for predicting reactivity and stability (Choudhary et al., 2014).

Physical Properties Analysis

The physical properties of acetamides like melting point, solubility, and crystal structure are influenced by their molecular structure. The crystalline structure of related acetamides has been explored through X-ray crystallography, revealing intricate details about intermolecular interactions and packing within the crystal lattice (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide, such as acidity, basicity, and reactivity towards various reagents, are crucial for its applications in chemical synthesis and other fields. While specific studies on this compound were not identified, research on similar acetamides provides valuable insights into their chemical behavior, stability under different conditions, and potential chemical transformations (Choudhary et al., 2014).

properties

IUPAC Name

2-cyclohexylsulfanyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NOS/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOUGLLPTSDHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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